molecular formula C10H14Li2N2O8 B089146 Ethylenediaminetetraacetic acid dilithium salt CAS No. 14531-56-7

Ethylenediaminetetraacetic acid dilithium salt

Cat. No.: B089146
CAS No.: 14531-56-7
M. Wt: 304.2 g/mol
InChI Key: RDSDRBIJHLVNSE-UHFFFAOYSA-L
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Description

Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate is a complex organic compound with the molecular formula C10H14Li2N2O8. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is used in various scientific and industrial applications due to its ability to bind with metal ions effectively.

Mechanism of Action

Target of Action

Ethylenediaminetetraacetic acid (EDTA) dilithium salt, also known as Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate, primarily targets metal ions . It is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH .

Mode of Action

EDTA dilithium salt acts as a chelating agent , binding to metal ions to form stable chelates . It has a wide range of coordination properties and can form these stable chelates with almost all metal ions . This interaction with its targets results in the formation of water-soluble complexes, which can then be easily removed from the system .

Biochemical Pathways

The primary biochemical pathway affected by EDTA dilithium salt is the metalloproteinase pathway . Metalloproteinases are enzymes that require divalent cations for activity . By chelating these divalent cations, EDTA dilithium salt inhibits the activity of these enzymes .

Pharmacokinetics

It is known that edta and its salts are generally administered intravenously or intramuscularly .

Result of Action

The molecular and cellular effects of EDTA dilithium salt’s action primarily involve the removal of metal ions from the system . This can have various effects depending on the specific ions involved and the system in which it is used. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EDTA dilithium salt. For example, the pH of the environment can affect the stability of the chelates formed . Additionally, the presence of other ions in the environment can influence the compound’s action, as EDTA dilithium salt may preferentially bind to certain ions over others .

Biochemical Analysis

Biochemical Properties

The role of ethylenediaminetetraacetic acid dilithium salt in biochemical reactions is primarily as a chelating agent. It binds to metal ions in aqueous solution, preventing metal ion impurities from modifying the colors of dyed products

Cellular Effects

It is known to influence cell function by binding to metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its ability to bind to metal ions. This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate typically involves the reaction of ethylenediaminetriacetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions. After the reaction is complete, the product is purified using techniques such as filtration, crystallization, and drying to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate undergoes several types of chemical reactions, including:

    Complexation Reactions: It forms stable complexes with metal ions such as calcium, magnesium, and iron.

    Substitution Reactions: The compound can undergo substitution reactions where the lithium ions are replaced by other metal ions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form ethylenediaminetriacetic acid and lithium hydroxide.

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with this compound include metal salts (e.g., calcium chloride, magnesium sulfate), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide).

    Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels to ensure the desired reaction pathway and product formation.

Major Products Formed

    Metal Complexes: The primary products formed from reactions with Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate are metal complexes, where the metal ions are chelated by the compound.

    Hydrolysis Products: Ethylenediaminetriacetic acid and lithium hydroxide are the major products formed during hydrolysis.

Scientific Research Applications

Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and analytical techniques.

    Biology: The compound is used in biological research to study metal ion interactions with biomolecules and to remove metal ions from biological samples.

    Industry: The compound is used in industrial processes that require the removal or stabilization of metal ions, such as in water treatment and the production of high-purity chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a different molecular structure.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.

Uniqueness

Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate is unique due to its specific combination of lithium ions and the chelating ligand. This combination provides distinct properties, such as enhanced stability of the metal complexes and specific reactivity patterns that are not observed with other chelating agents.

Properties

IUPAC Name

dilithium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Li/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSDRBIJHLVNSE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Li2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932569
Record name Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14531-56-7
Record name Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium N,N'-ethylenebis[N-(carboxymethyl)aminoacetate]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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